molecular formula C14H14ClFN2O B2868765 N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride CAS No. 1394041-06-5

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride

Cat. No.: B2868765
CAS No.: 1394041-06-5
M. Wt: 280.73
InChI Key: XESGSIPBKRPYAA-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride is a chemical compound with the CAS Number: 926207-17-2 . It has a molecular weight of 244.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Evaluation in Cancer Research

The synthesis of novel derivatives with a focus on cancer research has been a significant application. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents on the phenyl ring have been prepared as corresponding hydrochloride salts. These compounds, including those similar in structure to N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride, exhibited cytostatic activities against malignant human cell lines, indicating potential antitumor applications (Racané et al., 2006).

Chemical and Physical Properties Analysis

The study of molar refraction and polarizability of drugs in aqueous solutions at different temperatures has been conducted to understand the chemical and physical properties of compounds similar to this compound. This research provides insights into the compound's behavior in solutions, which is crucial for pharmaceutical formulation and development processes (Sawale et al., 2016).

Development of Novel Synthetic Methods

Innovative synthetic methods have been developed to create compounds with potential therapeutic uses. For example, a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, showcasing a strategy for constructing molecules with potential applications in medicinal chemistry (Hikawa et al., 2012).

Antimicrobial and Anticancer Activities

The antibacterial and anticancer activities of compounds containing fluorine and benzamide moieties have been explored. These studies have shown that certain derivatives exhibit promising activity, highlighting the potential of this compound-like compounds in developing new antimicrobial and anticancer agents (Holla et al., 2003).

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O.ClH/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13;/h1-8H,9,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESGSIPBKRPYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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